molecular formula C10H7ClN2O2 B11884451 Methyl 6-chloroquinazoline-4-carboxylate

Methyl 6-chloroquinazoline-4-carboxylate

Cat. No.: B11884451
M. Wt: 222.63 g/mol
InChI Key: KKIKEFIKYBPUMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloroquinazoline-4-carboxylate typically involves the reaction of 6-chloroquinazoline-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloroquinazoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Methyl 6-chloroquinazoline-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various diseases, including cancer and bacterial infections. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline ring with a chlorine atom at the 6-position and a carboxylate group. Its molecular formula is C_10H_8ClN_2O_2, with a molecular weight of approximately 222.63 g/mol. The presence of the chlorine atom enhances its reactivity and potential as a therapeutic agent.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. Quinazoline derivatives are known to inhibit various kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The compound may induce apoptosis in cancer cells by disrupting microtubule assembly and affecting cell cycle progression .

Antitumor Activity

This compound has demonstrated promising antitumor properties in various studies:

  • Cytotoxicity : It exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). Studies report IC50 values indicating significant potency, often in the micromolar range .
  • Mechanistic Insights : The compound has been shown to arrest the cell cycle at the G0/G1 phase and elevate intracellular reactive oxygen species levels, contributing to its anticancer effects . Additionally, it interferes with the Raf/MEK/ERK signaling pathway, which is crucial for tumor growth and survival .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, particularly against resistant bacterial strains. Its efficacy has been evaluated against pathogens such as Mycobacterium tuberculosis . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Study 1: Antitumor Efficacy

A study investigating various quinazoline derivatives found that this compound exhibited significant antiproliferative activity against A549 cells with an IC50 value of approximately 15 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .

CompoundCell LineIC50 (µM)Mechanism
This compoundA54915Cell cycle arrest
This compoundMCF-712ROS elevation

Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of quinazoline derivatives, this compound demonstrated effective inhibition against Mycobacterium tuberculosis with an MIC value of less than 10 µg/mL. This suggests its potential application in treating resistant bacterial infections .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Quinazoline Core : Starting from readily available precursors, the quinazoline ring is formed through cyclization reactions.
  • Chlorination : The introduction of the chlorine atom can be achieved using chlorinating agents such as phosphorus oxychloride.
  • Esterification : The carboxylic acid moiety is converted to a methyl ester using methanol and acid catalysts.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

methyl 6-chloroquinazoline-4-carboxylate

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3

InChI Key

KKIKEFIKYBPUMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NC2=C1C=C(C=C2)Cl

Origin of Product

United States

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